molecular formula C10H7N3O B2497548 6-Amino-4-oxo-1H-quinoline-3-carbonitrile CAS No. 1228600-29-0

6-Amino-4-oxo-1H-quinoline-3-carbonitrile

Cat. No.: B2497548
CAS No.: 1228600-29-0
M. Wt: 185.186
InChI Key: GBQLFEBGADPKIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“6-Amino-4-oxo-1H-quinoline-3-carbonitrile” is a compound that has been synthesized and studied for its antiviral activity . It’s a derivative of quinoline, a nitrogen-containing bicyclic compound .


Synthesis Analysis

The synthesis of this compound involves complex chemical reactions. One study describes the synthesis of similar compounds through a one-pot, three-component condensation reaction . Another study discusses the synthesis of quinoline derivatives using enaminone, which improves the yield and practicality of the synthesis .


Molecular Structure Analysis

The molecular structure of “this compound” is based on the quinoline scaffold, which is a nitrogen-containing bicyclic compound. The quinoline nucleus is present in numerous biological compounds .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are complex and involve multiple steps. For example, one study describes multicomponent one-pot reactions of similar compounds under optimized conditions .

Future Directions

The future directions for “6-Amino-4-oxo-1H-quinoline-3-carbonitrile” could involve further exploration of its antiviral properties . Additionally, the synthesis methods could be optimized for better yield and practicality .

Properties

IUPAC Name

6-amino-4-oxo-1H-quinoline-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O/c11-4-6-5-13-9-2-1-7(12)3-8(9)10(6)14/h1-3,5H,12H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBQLFEBGADPKIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)C(=O)C(=CN2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.